Cas no 1807291-75-3 (Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate)

Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate
-
- インチ: 1S/C12H10F3NO4/c1-2-19-11(18)7-3-8(6-17)9(5-16)10(4-7)20-12(13,14)15/h3-4,17H,2,6H2,1H3
- InChIKey: RVRRGLNUUSXTLH-UHFFFAOYSA-N
- SMILES: FC(OC1=CC(C(=O)OCC)=CC(CO)=C1C#N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 8
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 390
- XLogP3: 2.2
- トポロジー分子極性表面積: 79.6
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007029-250mg |
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807291-75-3 | 97% | 250mg |
$489.60 | 2023-09-03 | |
Alichem | A015007029-1g |
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807291-75-3 | 97% | 1g |
$1549.60 | 2023-09-03 | |
Alichem | A015007029-500mg |
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate |
1807291-75-3 | 97% | 500mg |
$782.40 | 2023-09-03 |
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoateに関する追加情報
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3): A Comprehensive Overview
Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, holds promise in various biochemical applications, particularly in the synthesis of novel therapeutic agents. The presence of multiple functional groups, including a cyano group, a hydroxymethyl group, and a trifluoromethoxy group, makes it a versatile intermediate in organic synthesis.
The Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate molecule exhibits unique chemical properties that make it valuable in medicinal chemistry. The trifluoromethoxy group, in particular, imparts enhanced lipophilicity and metabolic stability, which are crucial factors in drug design. Recent studies have highlighted its potential role in the development of anti-inflammatory and anticancer agents. The cyano and hydroxymethyl groups contribute to its reactivity, enabling further functionalization for tailored pharmacological effects.
In the realm of academic research, this compound has been explored for its ability to modulate key biological pathways. For instance, preliminary investigations suggest that derivatives of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate may interact with enzymes and receptors involved in pain signaling and immune responses. Such interactions are of paramount importance for designing drugs that can effectively alleviate chronic conditions without significant side effects.
The synthesis of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and fluorochemical transformations, have been employed to achieve high yields and purity. These techniques not only enhance the efficiency of production but also allow for the introduction of additional functional groups, thereby expanding the compound's pharmacological potential.
One of the most compelling aspects of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate is its versatility in drug discovery. Researchers have utilized this compound as a building block to create novel analogs with improved pharmacokinetic profiles. For example, modifications to the trifluoromethoxy group have led to compounds with enhanced binding affinity to target proteins. Such advancements underscore the importance of structural diversity in developing effective therapeutic interventions.
The pharmaceutical industry has taken notice of the promising attributes of Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate. Several companies are currently conducting preclinical studies to evaluate its efficacy and safety in animal models. These studies aim to provide a solid foundation for future clinical trials in humans. The outcomes of these trials could pave the way for new treatments targeting a wide range of diseases, from cancer to inflammatory disorders.
From a chemical biology perspective, understanding the mechanisms by which Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate interacts with biological systems is essential. Computational modeling and molecular dynamics simulations have been instrumental in predicting how this compound might bind to its targets at the atomic level. These insights help researchers optimize its structure for better therapeutic efficacy while minimizing potential adverse effects.
The environmental impact of synthesizing and using Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate is also a consideration. Efforts are being made to develop greener synthetic routes that reduce waste and energy consumption. Sustainable practices in pharmaceutical manufacturing are not only economically beneficial but also align with global efforts to promote environmental stewardship.
In conclusion, Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate (CAS No. 1807291-75-3) represents a significant advancement in medicinal chemistry. Its unique structural features and biological activities make it a valuable tool for developing new drugs. As research continues to uncover its full potential, this compound is likely to play an increasingly important role in addressing some of the most pressing health challenges faced by humanity today.
1807291-75-3 (Ethyl 4-cyano-3-hydroxymethyl-5-(trifluoromethoxy)benzoate) Related Products
- 52570-06-6(2-(2-Bromo-4-tert-butylphenoxy)acetohydrazide)
- 1261665-01-3(C-(2,2',3',4',5',6'-Hexafluorobiphenyl-3-yl)-methylamine)
- 1529227-15-3(1-(3-bromo-4-chlorophenyl)cyclopropylmethanamine)
- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 891450-15-0({2-[(2-Ethyl-1H-benzimidazol-1-yl)methyl]-1H-benzimidazol-1-yl}acetic acid)
- 1804462-20-1(Methyl 2-chloro-5-(difluoromethyl)-3-hydroxypyridine-4-acetate)
- 38089-02-0(3'-Methoxy-[1,1'-biphenyl]-2-amine)
- 2361641-36-1(N-2-methoxy-6-(trifluoromethoxy)phenylprop-2-enamide)
- 2229190-16-1(2-chloro-3-methyl-5-(oxiran-2-yl)methylpyridine)




